

A Comparative Analysis of Spectroscopic Data for Allyl Sulfide Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl isopropyl sulfide*

Cat. No.: *B1617874*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for three key isomers of allyl sulfide: diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). These organosulfur compounds, primarily derived from garlic (*Allium sativum*), are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and quantification in complex mixtures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for DAS, DADS, and DATS.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Diallyl Sulfide (DAS) [1]	5.88 - 5.74	m	-CH=
5.14 - 5.09	m	=CH ₂	
3.19	d	-S-CH ₂ -	
Diallyl Disulfide (DADS)	5.91 - 5.77	m	-CH=
5.35 - 5.15	m	=CH ₂	
3.49	d	-S-S-CH ₂ -	
Diallyl Trisulfide (DATS)	5.93 - 5.80	m	-CH=
5.25 - 5.18	m	=CH ₂	
3.65	d	-S-S-S-CH ₂ -	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
Diallyl Sulfide (DAS)	134.7	-CH=
117.2	=CH ₂	
34.9	-S-CH ₂ -	
Diallyl Disulfide (DADS) ^[2]	133.48	-CH=
118.32	=CH ₂	
42.26	-S-S-CH ₂ -	
Diallyl Trisulfide (DATS) ^[3]	132.8	-CH=
119.3	=CH ₂	
40.5	-S-S-S-CH ₂ -	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Diallyl Sulfide (DAS) [4] [5]	~3080	=C-H stretch
~2980, ~2920	-C-H stretch	
~1635	C=C stretch	
~990, ~920	=C-H bend	
~700	C-S stretch	
Diallyl Disulfide (DADS) [6]	~3080	=C-H stretch
~2980, ~2920	-C-H stretch	
1635	C=C stretch [6]	
~990, ~920	=C-H bend	
~540	S-S stretch	
Diallyl Trisulfide (DATS)	~3080	=C-H stretch
~2980, ~2920	-C-H stretch	
~1635	C=C stretch	
~990, ~920	=C-H bend	
Not specified	S-S stretch	

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Diallyl Sulfide (DAS) [4]	114	73, 41, 39
Diallyl Disulfide (DADS) [2]	146	105, 81, 73, 41, 39 [2]
Diallyl Trisulfide (DATS) [3] [7]	178	147, 115, 81, 73, 41, 39

Experimental Protocols

A general overview of the methodologies used to obtain the spectroscopic data is provided below. For specific instrument parameters, it is recommended to consult the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples of diallyl sulfide, diallyl disulfide, and diallyl trisulfide are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz or 500 MHz for ^1H NMR).
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Liquid samples of the allyl sulfide isomers can be analyzed neat (without a solvent) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.
- **Data Acquisition:** The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000 to 400 cm^{-1}). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

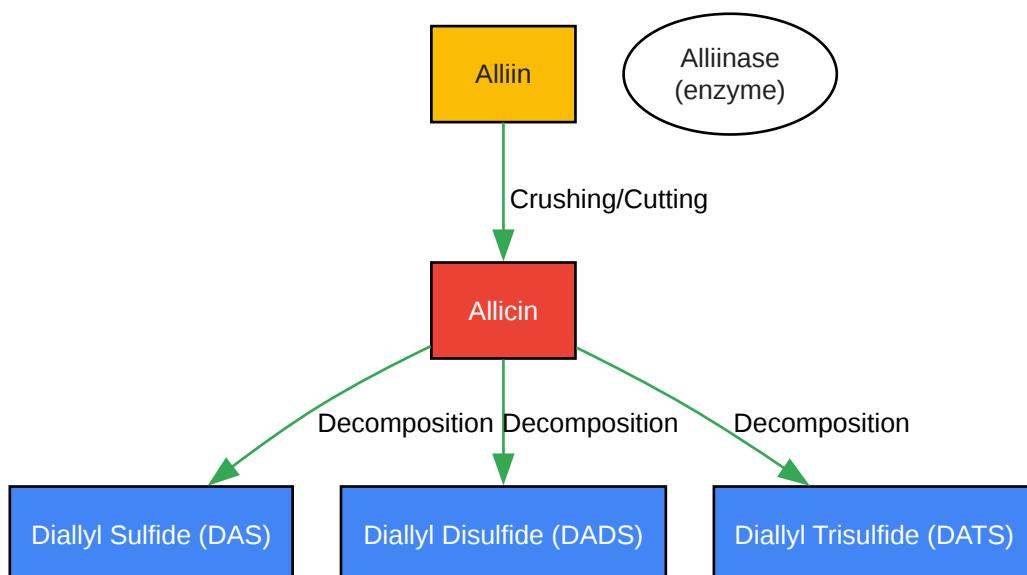
Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds like the allyl sulfides, Gas Chromatography (GC) is commonly coupled with Mass Spectrometry (GC-MS) for separation and analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column.

- Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The fragmentation pattern of the molecular ion provides structural information.

Visualization of Formation Pathway

The allyl sulfide isomers discussed in this guide are naturally formed from the decomposition of allicin, a compound released when garlic is crushed or cut. The following diagram illustrates this transformation process.



[Click to download full resolution via product page](#)

Caption: Formation of Allyl Sulfide Isomers from Allicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl sulfide(592-88-1) 1H NMR [m.chemicalbook.com]
- 2. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl Trisulfide | C6H10S3 | CID 16315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diallyl sulfide [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - Diallyl trisulfide (C6H10S3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for Allyl Sulfide Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617874#spectroscopic-data-comparison-for-allyl-sulfide-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com